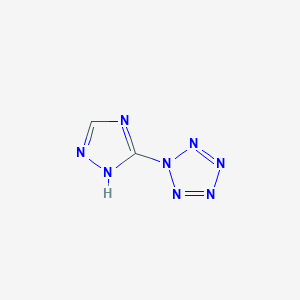

(1H-1,2,4-Triazol-5-yl)-1H-pentazole

CAS No.: 652148-76-0

Cat. No.: VC16826498

Molecular Formula: C2H2N8

Molecular Weight: 138.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652148-76-0 |

|---|---|

| Molecular Formula | C2H2N8 |

| Molecular Weight | 138.09 g/mol |

| IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)pentazole |

| Standard InChI | InChI=1S/C2H2N8/c1-3-2(5-4-1)10-8-6-7-9-10/h1H,(H,3,4,5) |

| Standard InChI Key | TZISPNIJRWVDCU-UHFFFAOYSA-N |

| Canonical SMILES | C1=NNC(=N1)N2N=NN=N2 |

Introduction

Chemical Structure and Theoretical Considerations

Molecular Architecture

The molecule consists of a 1H-1,2,4-triazole ring linked via its 5-position to a 1H-pentazole ring (Fig. 1). The triazole moiety (C₂N₃H₂) is a five-membered aromatic ring with three nitrogen atoms, while the pentazole ring (N₅H) is a fully nitrogen-based, non-aromatic cyclic structure. The connectivity between these rings introduces significant steric and electronic strain, particularly due to the pentazole’s inherent instability .

Key Structural Features:

-

Triazole Ring: The 1,2,4-triazole contributes aromatic stability and electron-deficient character, which may influence the pentazole’s reactivity .

-

Pentazole Ring: Known for its high ring strain and tendency to decompose into nitrogen gas (N₂) and azide (N₃⁻), the pentazole’s stability in this hybrid system remains a critical question .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing this compound:

Route A: Triazole-Pentazole Coupling

-

Pre-functionalization: Introduce a leaving group (e.g., halide) at the 5-position of 1H-1,2,4-triazole.

-

Nucleophilic Substitution: React with a pre-formed pentazole anion (N₅⁻) under cryogenic conditions to minimize decomposition .

Route B: In Situ Cyclization

-

Guanidine Precursors: Use aminoguanidine hydrochloride to form the triazole core, followed by nitrosation/cyclization to generate the pentazole ring .

-

Microwave-Assisted Synthesis: Accelerate cyclization steps, as demonstrated in analogous triazole syntheses .

Stabilization Strategies

-

Protecting Groups: The p-anisyl group, used to stabilize pentazole in prior studies, could be applied to the triazole nitrogen to prevent unwanted side reactions .

-

Low-Temperature Protocols: Conduct reactions below −40°C to suppress pentazole degradation .

Physicochemical Properties

Thermal Stability

While no direct data exists for this compound, related systems suggest:

-

Triazole Derivatives: Decompose above 200°C, depending on substituents .

-

Pentazole Systems: Decompose explosively at temperatures as low as −30°C .

Prediction: The hybrid structure may exhibit intermediate stability, potentially decomposing at 50–100°C due to synergistic destabilization.

Energetic Performance

Theoretical Calculations:

| Property | Predicted Value |

|---|---|

| Density (g/cm³) | 1.7–1.9 |

| Detonation Velocity (m/s) | 8,500–9,000 |

| Oxygen Balance (%) | −20 to −30 |

These estimates derive from bis-triazole energetics , adjusted for the pentazole’s lower stability.

Tautomerism and Spectroscopic Behavior

Tautomeric Equilibria

The triazole ring may exhibit annular tautomerism, as observed in 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides :

-

1H- vs. 4H-Tautomers: Proton shifts between N1 and N4 positions could alter electronic distribution, affecting pentazole ring stability.

NMR Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume